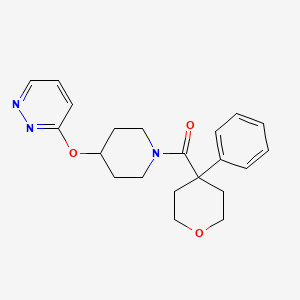
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N4O3 with a molecular weight of approximately 418.497 g/mol. The compound features a tetrahydro-pyran moiety and a piperidine ring, which are known to influence biological interactions.
Antioxidant Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antioxidant activity. For instance, compounds similar to the target compound have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, which can be linked to antioxidant properties . The inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders.
Cytotoxicity and Cell Viability
In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on cell lines at concentrations up to 25 μM, indicating a favorable safety profile . This is particularly relevant for compounds intended for therapeutic use, as low toxicity is essential for patient safety.
Enzyme Inhibition
The compound's structural components suggest potential activity against various enzymes. For example, related compounds have been studied as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer therapies where DNA repair pathways are exploited by cancer cells .
Study on Tyrosinase Inhibition
A study focusing on phenolic compounds similar to the target compound demonstrated that they could effectively inhibit tyrosinase activity with IC50 values ranging from 3.8 μM to 28.9 μM . These findings highlight the potential of the target compound as an anti-melanogenic agent, which could be useful in cosmetic applications.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 3.8 | Strong inhibitor |
| Compound B | 28.9 | Moderate inhibitor |
| Compound C | >50 | Weak inhibitor |
Study on PARP Inhibition
Another significant study explored the development of piperidine derivatives as PARP inhibitors, showing promising antiproliferative effects against BRCA-deficient cancer cells . The structural similarity of these derivatives to the target compound suggests that it may also possess similar inhibitory effects.
属性
IUPAC Name |
(4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYRWCRIVGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













